![molecular formula C9H16N2O2 B1519743 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one CAS No. 941672-66-8](/img/structure/B1519743.png)
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one
Overview
Description
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a chemical compound with the molecular formula C9H16N2O2 . It has been used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .
Synthesis Analysis
The synthesis of 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one and its derivatives has been explored in various studies . For instance, one study highlighted the repositioning and characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors .Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one have been studied . For example, one study discussed the DMPK (drug metabolism and pharmacokinetics) and physicochemical properties of this chemical series .Physical And Chemical Properties Analysis
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.121177757 g/mol . The compound has a topological polar surface area of 52.6 Ų . It has a heavy atom count of 13 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one can serve as a key intermediate in synthesizing a variety of piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines . These derivatives have shown potential in the development of new drugs, highlighting the importance of this compound in drug discovery.
Pharmacological Applications
The pharmacological significance of piperidine derivatives is well-documented, with applications spanning over twenty classes of pharmaceuticals . As a piperidinone, 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one could be involved in the synthesis of compounds with potential biological activities, such as enzyme inhibition, receptor antagonism, or modulation of various biological pathways.
Biological Activity Modulation
In the realm of biochemistry, modifying the structure of molecules like 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one can lead to the discovery of new biological activities. For instance, derivatives of this compound could be screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release, which are crucial in inflammatory responses .
Antioxidant Properties
Compounds derived from 4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is significant in preventing cellular damage that can lead to chronic diseases .
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7/h7-8,10,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQIXEFWDLTDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670398 | |
Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one | |
CAS RN |
941672-66-8 | |
Record name | 4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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